molecular formula C16H16ClNO3 B8505695 3-Chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene CAS No. 89749-36-0

3-Chloro-2-(2,4-dimethylphenoxy)-1,4-dimethyl-5-nitrobenzene

Cat. No. B8505695
CAS RN: 89749-36-0
M. Wt: 305.75 g/mol
InChI Key: WUWUPKWNUSIFFB-UHFFFAOYSA-N
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Patent
US04873264

Procedure details

To a flask equipped with condenser, stirrer, under nitrogen, was added 3,6-dimethyl-4,5-dichloronitrobenzene (50 g, 0.23 mol), 2,4-dimethylphenol (38.5 g, 0.32 mol), potassium carbonate (50 g, 0.36 mol), and dimethylformamide (125 ml). The resulting mixture was heated at 90°~100° for 72 hours. It was then cooled, filtered, and concentrated to give dark oil. It was partitioned between toluene (300 ml) and 4% sodium hydroxide (250 ml) and then separated. The organic layer was washed with water and brine, dried (Na2SO4) and concentrated to give dark oil. Solid was formed after the oil was trituated with hexane. The solid was washed with cold hexane and vacuum dried to give a tan powder (47.8 g, 0.16 mol); mp 78°~80°.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([N+:11]([O-:13])=[O:12])[C:5]([CH3:10])=[C:6]([Cl:9])[C:7]=1Cl.[CH3:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:16]=1[OH:22].C(=O)([O-])[O-].[K+].[K+].CN(C)C=O>CCCCCC>[CH3:14][C:15]1[CH:20]=[C:19]([CH3:21])[CH:18]=[CH:17][C:16]=1[O:22][C:7]1[C:6]([Cl:9])=[C:5]([CH3:10])[C:4]([N+:11]([O-:13])=[O:12])=[CH:3][C:2]=1[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC=1C=C(C(=C(C1Cl)Cl)C)[N+](=O)[O-]
Name
Quantity
38.5 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)O
Name
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
125 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flask equipped with condenser, stirrer, under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 90°~100° for 72 hours
Duration
72 h
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give dark oil
CUSTOM
Type
CUSTOM
Details
It was partitioned between toluene (300 ml) and 4% sodium hydroxide (250 ml)
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give dark oil
CUSTOM
Type
CUSTOM
Details
Solid was formed after the oil
WASH
Type
WASH
Details
The solid was washed with cold hexane and vacuum
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC1=C(OC2=C(C=C(C(=C2Cl)C)[N+](=O)[O-])C)C=CC(=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.16 mol
AMOUNT: MASS 47.8 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.